molecular formula C12H28O4S B12575749 Methanesulfonic acid--2,2,6,6-tetramethylheptan-4-ol (1/1) CAS No. 192864-77-0

Methanesulfonic acid--2,2,6,6-tetramethylheptan-4-ol (1/1)

Cat. No.: B12575749
CAS No.: 192864-77-0
M. Wt: 268.42 g/mol
InChI Key: DZJUKZODOGNMBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol typically involves the esterification of methanesulfonic acid with 2,2,6,6-tetramethylheptan-4-ol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol may involve continuous flow processes where methanesulfonic acid and 2,2,6,6-tetramethylheptan-4-ol are mixed in precise stoichiometric ratios and passed through a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 2,2,6,6-tetramethylheptan-4-ol can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfonic acid group in methanesulfonic acid can be reduced to form sulfides or thiols.

    Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the methanesulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol involves its ability to act as a strong acid and a nucleophile. The methanesulfonic acid group can donate protons to initiate acid-catalyzed reactions, while the alcohol group can participate in nucleophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid–2,2,6,6-tetramethylheptan-4-ol is unique due to the combination of the strong acidic properties of methanesulfonic acid and the branched structure of 2,2,6,6-tetramethylheptan-4-ol. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

192864-77-0

Molecular Formula

C12H28O4S

Molecular Weight

268.42 g/mol

IUPAC Name

methanesulfonic acid;2,2,6,6-tetramethylheptan-4-ol

InChI

InChI=1S/C11H24O.CH4O3S/c1-10(2,3)7-9(12)8-11(4,5)6;1-5(2,3)4/h9,12H,7-8H2,1-6H3;1H3,(H,2,3,4)

InChI Key

DZJUKZODOGNMBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(C)(C)C)O.CS(=O)(=O)O

Origin of Product

United States

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